3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyridopyrimidine, and thiolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps. The initial step typically involves the formation of the pyridopyrimidine core, followed by the introduction of the thiazolidine and thiolane moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: The thiolane and thiazolidine moieties can be oxidized to form sulfoxides and sulfones.
Reduction: The pyridopyrimidine core can be reduced under specific conditions to form dihydropyridopyrimidine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridopyrimidine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a disruption of cellular processes. The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **3-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
- **3-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers a higher degree of versatility and potential for use in various fields.
Properties
Molecular Formula |
C18H18N4O5S3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O5S3/c23-7-5-19-15-12(16(24)21-6-2-1-3-14(21)20-15)9-13-17(25)22(18(28)29-13)11-4-8-30(26,27)10-11/h1-3,6,9,11,19,23H,4-5,7-8,10H2/b13-9- |
InChI Key |
SLHPFJNRJNZYMB-LCYFTJDESA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S |
Origin of Product |
United States |
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